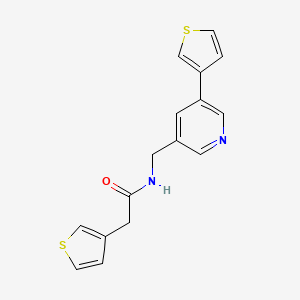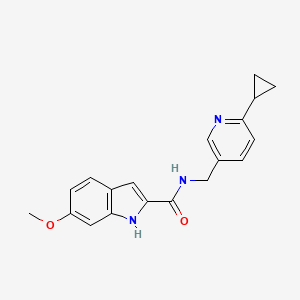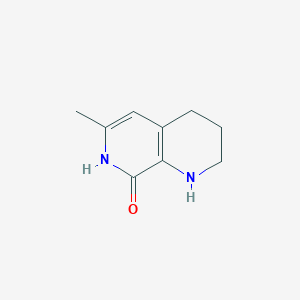![molecular formula C24H28N4OS B2869309 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide CAS No. 1189859-31-1](/img/structure/B2869309.png)
2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C24H28N4OS and its molecular weight is 420.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
High-affinity Ligands and Agonists Development
The research on similar triazaspiro[4.5]decan derivatives has led to the synthesis of high-affinity ligands for specific receptors, such as the ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity and selectivity, functioning as full agonists in biochemical assays. This highlights the compound's relevance in exploring new therapeutic agents targeting specific receptors for pain management and neurological disorders (Röver et al., 2000).
Glutaminase Inhibitors for Cancer Therapy
Another area of application involves the synthesis and pharmacological evaluation of analogs targeting enzymes like glutaminase. Such studies aim to identify potent inhibitors with improved drug-like properties for cancer therapy. For instance, certain analogs have shown potential in inhibiting the growth of human lymphoma cells, indicating their utility in designing novel anticancer agents (Shukla et al., 2012).
Development of Selective Receptor Antagonists
Research on spiro compounds also encompasses the creation of selective non-peptide receptor antagonists. These compounds have been developed to possess equivalent receptor binding affinity and have shown potent antagonist activity in physiological assays, suggesting their potential in treating conditions like asthma or allergic reactions by modulating specific receptor activities (Smith et al., 1995).
Antihypertensive Agents Development
The synthesis of diazaspiro[4.5]decan derivatives has also been directed towards discovering antihypertensive agents. These compounds have been evaluated in models like the spontaneous hypertensive rat, with some showing promising activity as alpha-adrenergic blockers. This suggests the compound's scaffold might be beneficial in designing new drugs to manage hypertension (Caroon et al., 1981).
Antimicrobial and Antiviral Agents
Compounds containing the triazaspiro[4.5]decan structure have been investigated for their antimicrobial and antiviral activities. Some have demonstrated significant inhibitory effects against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as viruses like HIV-1. This underscores the potential of such compounds in developing new antimicrobial and antiviral therapies (Szulczyk et al., 2017).
Eigenschaften
IUPAC Name |
2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-3-28-15-13-24(14-16-28)26-22(19-11-9-18(2)10-12-19)23(27-24)30-17-21(29)25-20-7-5-4-6-8-20/h4-12H,3,13-17H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOUYOHDRAYPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2869226.png)

![Methyl 2-[2-(2-methoxy-2-oxoethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate](/img/structure/B2869230.png)

![2-[(Cyclohexylmethyl)amino]-1-butanol](/img/structure/B2869235.png)

![Ethyl 2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(p-tolyl)thiophene-3-carboxylate](/img/structure/B2869238.png)
![N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2869239.png)



![N-benzyl-N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B2869246.png)
![5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid](/img/structure/B2869247.png)
